butyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)benzoate
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Overview
Description
Butyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)benzoate is a complex organic compound with potential applications in various scientific fields. This compound features a benzoate ester linked to an indole moiety, which is further connected to a morpholino group through an oxoethyl bridge. The structural complexity of this molecule suggests it may have unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)benzoate typically involves multiple steps:
Formation of the Indole Derivative: The indole core can be synthesized via Fischer indole synthesis, starting from phenylhydrazine and a suitable ketone or aldehyde.
Introduction of the Morpholino Group: The morpholino group can be introduced through a nucleophilic substitution reaction, where a morpholine derivative reacts with an appropriate electrophile.
Esterification: The benzoate ester is formed by reacting the carboxylic acid derivative with butanol in the presence of an acid catalyst.
Coupling Reactions: The final step involves coupling the indole derivative with the benzoate ester through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact of the synthetic process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety may yield indole-2,3-dione derivatives, while reduction of the carbonyl groups could produce corresponding alcohols.
Scientific Research Applications
Chemistry
In chemistry, butyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)benzoate can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. It may interact with various biological targets, leading to potential therapeutic applications.
Medicine
In medicine, this compound could be investigated for its pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities. Its ability to modulate specific molecular pathways could make it a valuable lead compound for new drug development.
Industry
In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions. Its unique chemical properties could enhance the performance of industrial processes.
Mechanism of Action
The mechanism of action of butyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)benzoate likely involves interaction with specific molecular targets, such as enzymes or receptors. The indole moiety may bind to active sites, modulating the activity of these targets. The morpholino group could enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
- Butyl 4-(2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamido)benzoate
- 4-(2-Morpholino-2-oxoethyl)-1H-indole-3-carboxylic acid
- 2-(1-(2-Morpholino-2-oxoethyl)-1H-indol-3-yl)acetamide
Uniqueness
This compound stands out due to its ester linkage, which may confer unique chemical and biological properties compared to similar compounds. The presence of the butyl group could influence its lipophilicity and membrane permeability, potentially enhancing its pharmacokinetic profile.
Properties
IUPAC Name |
butyl 4-[[2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O6/c1-2-3-14-36-27(34)19-8-10-20(11-9-19)28-26(33)25(32)22-17-30(23-7-5-4-6-21(22)23)18-24(31)29-12-15-35-16-13-29/h4-11,17H,2-3,12-16,18H2,1H3,(H,28,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIJKKBJCZGAXPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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